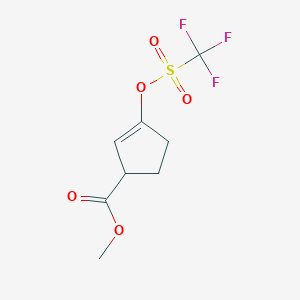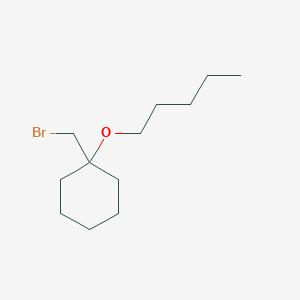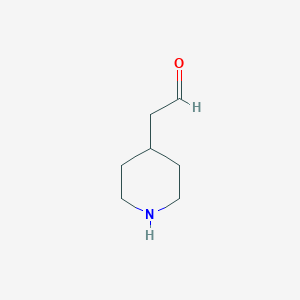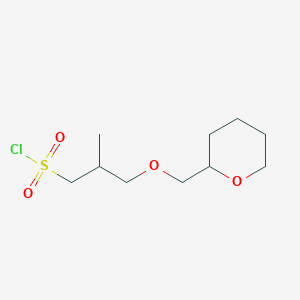
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with tetrahydro-2H-pyran-2-yl methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
科学研究应用
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride exerts its effects typically involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2-Methyltetrahydropyran: A simpler compound with a similar tetrahydropyran ring structure.
Tetrahydro-2-methyl-2H-pyran: Another related compound with a similar core structure but lacking the sulfonyl chloride group.
3-Methyltetrahydropyran: Similar in structure but with a different substitution pattern on the pyran ring.
Uniqueness
What sets 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride apart from these similar compounds is the presence of the sulfonyl chloride group. This functional group imparts unique reactivity, making the compound valuable for specific synthetic applications and research purposes.
属性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC 名称 |
2-methyl-3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-9(8-16(11,12)13)6-14-7-10-4-2-3-5-15-10/h9-10H,2-8H2,1H3 |
InChI 键 |
FQGQCSIQQYEWTM-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC1CCCCO1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



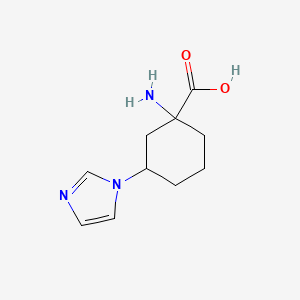
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13478770.png)
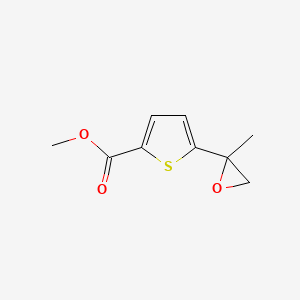
![rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)
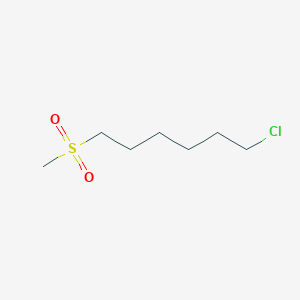
![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)

![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)
